LogP Comparison: Quantifying the Lipophilicity Advantage of the CHF2 Group over the CF3 Analog
The replacement of a trifluoromethyl (CF3) group with a difluoromethyl (CHF2) group in the 2-iodobromobenzene scaffold results in a quantifiable and predictable reduction in lipophilicity, a key parameter for drug design. The CHF2 analog (target compound) has a calculated LogP of 3.99, while the corresponding CF3 analog (1-Bromo-3-iodo-2-(trifluoromethyl)benzene) has a significantly higher LogP of 4.69 [1]. This difference of -0.70 units is consistent with class-level trends where a CHF2 group provides a smaller lipophilicity increase relative to a CF3 group, offering a distinct balance of polarity and hydrogen-bonding capability [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.99 (CHF2 analog) |
| Comparator Or Baseline | 4.69 (CF3 analog, 1-Bromo-3-iodo-2-(trifluoromethyl)benzene) |
| Quantified Difference | -0.70 |
| Conditions | Calculated partition coefficient (LogP) |
Why This Matters
This quantifiable difference in LogP directly impacts a molecule's ADME profile, allowing medicinal chemists to select the optimal fluorinated group for modulating solubility and permeability.
- [1] Chemsrc. 1-Bromo-3-iodo-2-(trifluoromethyl)benzene. Chemical Properties. CAS: 1369835-61-9. LogP: 4.69. View Source
- [2] Hu, J. et al. On the polarity of partially fluorinated methyl groups. Journal of Fluorine Chemistry. 2013, 152, 119-128. View Source
